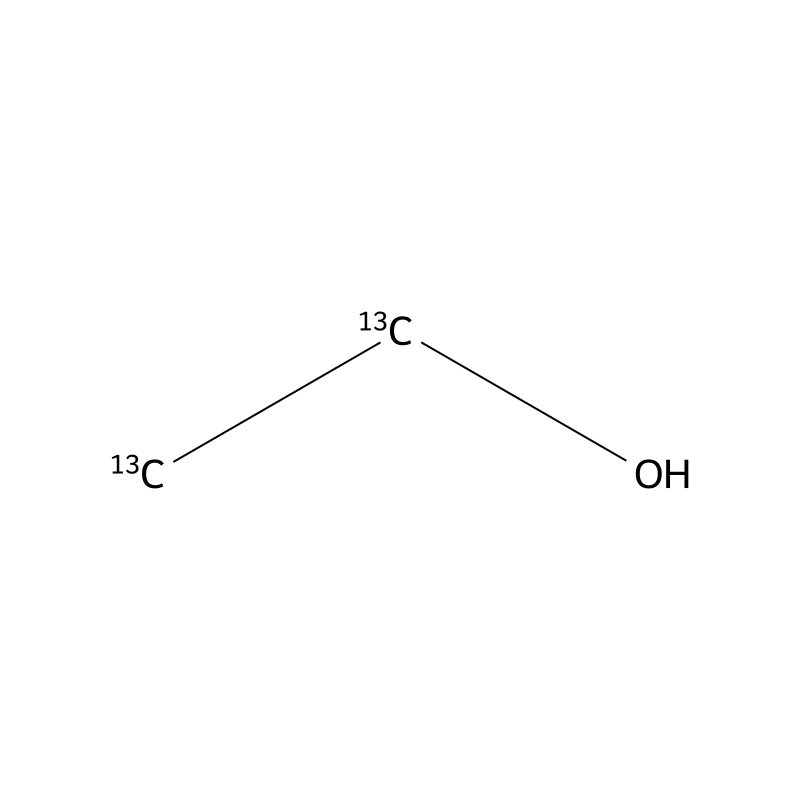

Ethanol-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethanol-13C2, also known as ethyl alcohol-13C2, is a stable isotopic variant of ethanol where both carbon atoms in the ethyl group are replaced with the carbon-13 isotope. This compound has the molecular formula C2H6O and is commonly used in various scientific fields for its unique properties related to isotopic labeling. Ethanol-13C2 serves as a valuable tracer in metabolic studies, allowing researchers to track the pathways of ethanol metabolism in biological systems and investigate

Ethanol-13C2 itself does not have a specific mechanism of action. Its primary function in research lies in its ability to be tracked using NMR due to the presence of the ¹³C isotope. This allows scientists to study various processes involving ethanol, such as its metabolism within organisms or its interaction with other molecules [].

Major Products Formed- From Oxidation: Acetaldehyde-13C2, acetic acid-13C2.

- From Reduction: Ethane-13C2.

- From Substitution: Ethyl chloride-13C2.

Ethanol-13C2 exhibits significant biological activity primarily through its interaction with the central nervous system. It modulates neurotransmitter receptors, including gamma-aminobutyric acid receptors, N-methyl-D-aspartate receptors, and serotonin receptors. These interactions lead to alterations in neuronal activity and neurotransmission, which are crucial for understanding the pharmacokinetics of ethanol in humans and other organisms . Moreover, it is utilized in metabolic studies to trace ethanol's metabolic pathways in living organisms.

Ethanol-13C2 can be synthesized through several methods:

- Hydration of Acetylene: One common method involves the reaction of calcium carbide (Ca13C2) with water to produce acetylene (13C2H2), which is then hydrated to form ethanol-13C2. This method requires controlled temperatures and pressures for optimal yield.

- Fermentation: In industrial settings, ethanol-13C2 is produced using isotopically labeled starting materials. This often involves the fermentation of isotopically labeled glucose or other carbohydrates by microorganisms, followed by distillation for purification. This method ensures high isotopic purity and yield.

Ethanol-13C2 has diverse applications across various fields:

- Chemistry: It is extensively used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular interactions.

- Biology: The compound is crucial for metabolic studies that trace ethanol metabolism pathways in living organisms.

- Medicine: In pharmacokinetic studies, it helps understand the distribution and metabolism of ethanol within the human body.

- Industry: Ethanol-13C2 is used in developing new materials and studying catalytic processes.

Ethanol-13C2 has been studied for its interactions with various biological molecules. For instance, it interacts specifically with cholesterol in organic solvents, highlighting its role in biochemical pathways involving lipid interactions . Such studies are essential for understanding the mechanisms through which ethanol influences cellular functions.

Several compounds share similarities with ethanol-13C2, but each has unique characteristics:

| Compound Name | Description | Unique Features |

|---|---|---|

| Ethanol-1-13C | Only one carbon atom is replaced with carbon-13. | Less detailed isotopic information compared to ethanol-13C2. |

| Methanol-13C | The carbon atom in methanol is replaced with carbon-13. | Simpler structure; fewer applications in metabolic studies. |

| Acetic Acid-13C2 | Both carbon atoms in acetic acid are replaced with carbon-13. | Useful for studying acetate metabolism specifically. |

Uniqueness of Ethanol-13C2

Ethanol-13C2's dual labeling with two carbon-13 isotopes makes it particularly valuable for detailed isotopic studies. This dual labeling allows for more precise tracking of molecular interactions and metabolic pathways compared to compounds with a single carbon isotope substitution .

Industrial Production Protocols for Ethanol-13C2

The synthesis of Ethanol-13C2 relies on strategic incorporation of carbon-13 isotopes into ethanol’s molecular backbone. Industrial protocols prioritize cost efficiency, scalability, and isotopic fidelity.

Catalytic Hydrogenation of Labeled Acetaldehyde

A common method involves catalytic hydrogenation of 13C-labeled acetaldehyde. Using palladium or ruthenium catalysts under controlled hydrogen pressure, acetaldehyde-1,2-13C2 is reduced to ethanol-1,2-13C2. This approach achieves yields exceeding 90% with isotopic enrichment >99%, as verified by mass spectrometry [1] [4].

Fermentation with 13C-Labeled Substrates

Microbial fermentation offers a biologically derived route. Saccharomyces cerevisiae strains are cultivated in media containing uniformly 13C-labeled glucose. Ethanol-13C2 accumulates as a metabolic byproduct, though this method requires stringent control over microbial metabolism to prevent isotopic dilution [2] [6]. Post-fermentation, distillation under reduced pressure isolates ethanol while preserving isotopic integrity.

Chemical Synthesis via Grignard Reagents

For specialized applications, Ethanol-13C2 is synthesized by reacting methyl-13C magnesium bromide (CH3^13CH2MgBr) with formaldehyde-13C. This method ensures site-specific labeling but is less scalable due to the expense of Grignard reagents [5].

| Synthesis Method | Isotopic Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Catalytic Hydrogenation | >99% | High | Moderate |

| Microbial Fermentation | 95–98% | Moderate | Low |

| Grignard Reagent Reaction | 98–99% | Low | High |

Quality Control Standards for Isotopic Purity Verification

Ensuring isotopic purity is paramount, as even minor deviations in 13C distribution compromise experimental reproducibility.

13C Nuclear Magnetic Resonance Spectroscopy

Quantitative 13C NMR spectra resolve the isotopic composition at each carbon position. Ethanol-13C2 exhibits distinct peaks for the methyl (CH3) and methylene (CH2) groups at δ 18.1 and δ 57.3 ppm, respectively. Contaminants like unlabeled ethanol or acetic acid are detected at thresholds <0.5 mol% [4] [7].

Isotope Ratio Mass Spectrometry (IRMS)

Combustion-IRMS measures the bulk δ13C value, with deviations <±0.5‰ considered acceptable for most applications. For intramolecular analysis, pyrolysis-IRMS fragments ethanol into CO (from CH2OH) and CH4 (from CH3), enabling position-specific verification [4].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS coupled with selective ion monitoring (SIM) identifies isotopic impurities. The molecular ion cluster (m/z 46 for 12C2H5OH, m/z 47 for 13CH2CH2OH, and m/z 48 for 13C2H5OH) confirms isotopic enrichment ≥98% [5].

| Analytical Technique | Detection Limit | Precision (SD) | Key Application |

|---|---|---|---|

| 13C NMR | 0.5 mol% | ±0.3‰ | Position-specific enrichment |

| Pyrolysis-IRMS | 0.1‰ | ±0.4‰ | Intramolecular δ13C analysis |

| GC-MS | 0.05 mol% | ±0.2‰ | Bulk isotopic purity |

Role in Gluconeogenic Flux Redirection

The application of ethanol-13C2 as a metabolic tracer has revealed fundamental insights into how Acetobacter xylinum redirects carbon flux during cellulose biosynthesis [1] [2] [3]. Research demonstrates that when A. xylinum utilizes ethanol as a carbon source, the organism undergoes dramatic metabolic reprogramming that redirects central carbon metabolism toward gluconeogenic pathways [3] [4].

Studies using ethanol-grown A. xylinum cells show that the bacterium can synthesize cellulose from ethanol through a complex series of metabolic transformations [2] [3]. The process involves the oxidation of ethanol to acetate, followed by activation to acetyl-CoA, which then enters the tricarboxylic acid cycle and glyoxylate shunt [5] [6]. This metabolic redirection represents a fundamental shift from typical glycolytic carbon flow to a gluconeogenic pathway that ultimately produces the UDP-glucose precursor necessary for cellulose synthesis [7] [8].

The gluconeogenic flux redirection in ethanol-assimilating A. xylinum demonstrates several key characteristics. First, the glyoxylate shunt becomes highly active, allowing the organism to bypass the oxidative steps of the TCA cycle and conserve carbon for biosynthetic purposes [3] [9]. Second, the enzyme pyruvate carboxylase shows increased activity, facilitating the conversion of pyruvate to oxaloacetate, which serves as a key gluconeogenic intermediate [5]. Third, the expression of gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase and fructose-1,6-bisphosphatase, becomes upregulated to support glucose synthesis from non-carbohydrate precursors [10].

The carbon balance calculations reveal that during ethanol assimilation, A. xylinum divides its metabolism into two independent components: upper glycolysis linked to glucose catabolism and lower glycolysis connected to ethanol catabolism [5]. This metabolic compartmentalization allows the organism to simultaneously process multiple carbon sources while maintaining the carbon flux necessary for cellulose production. The carbon flux through the tricarboxylic acid cycle shows notable differences when comparing ethanol versus acetate utilization, with ethanol metabolism resulting in lower TCA cycle activity due to inhibition of phosphotransacetylase activity [5].

Interactions with Ethanol Oxidation Pathways

The ethanol oxidation pathways in A. xylinum exhibit complex interactions with cellulose biosynthesis mechanisms that have been elucidated through metabolic flux analysis [11] [12] [13]. The primary ethanol oxidation occurs through a two-step process involving membrane-bound alcohol dehydrogenase and aldehyde dehydrogenase, both of which are tightly coupled to the respiratory chain [11] [14].

The membrane-bound alcohol dehydrogenase complex consists of three subunits with molecular masses of approximately 72-78 kDa, 44-45 kDa, and 20 kDa [11]. The largest subunit contains both heme c and pyrroloquinoline quinone cofactors and requires calcium for activity [11]. This enzyme catalyzes the oxidation of ethanol to acetaldehyde while transferring electrons to ubiquinone, which subsequently feeds into the respiratory chain [11] [12]. The coupling of ethanol oxidation to respiration provides the organism with both energy and reducing equivalents necessary for cellulose synthesis.

The membrane-bound aldehyde dehydrogenase further oxidizes acetaldehyde to acetate, maintaining the electron flow through the respiratory chain [11] [12]. This pathway represents an incomplete oxidation that allows the organism to conserve energy while producing acetate as an intermediate that can be further metabolized or excreted [14]. The tight linkage between ethanol oxidation and respiration ensures efficient energy conservation, with the proton motive force generated supporting ATP synthesis through membrane-bound ATPase [11].

Parallel to the membrane-bound pathway, A. xylinum possesses cytoplasmic NAD-dependent alcohol dehydrogenase and aldehyde dehydrogenase that can completely oxidize ethanol to carbon dioxide and water [11] [14]. However, in the presence of ethanol, this complete oxidation pathway is typically repressed, as ethanol inhibits the synthesis of key TCA cycle enzymes [14]. This regulatory mechanism ensures that carbon from ethanol is preferentially channeled toward acetate production and subsequent biosynthetic pathways rather than being completely oxidized for energy.

The interaction between ethanol oxidation and cellulose biosynthesis also involves complex regulatory networks [5] [15]. The presence of ethanol in the culture medium significantly reduces phosphotransacetylase activity while maintaining acetyl-CoA synthetase and acetate kinase activities [5]. This selective enzyme regulation redirects acetate activation toward the acetyl-CoA synthetase pathway, which supports biosynthetic processes including the production of precursors for cellulose synthesis.

Saccharomyces cerevisiae Ethanol Assimilation Studies

ATP Regeneration Dynamics in SAM Biosynthesis

Comprehensive metabolic flux analysis using ethanol-13C2 has revealed that Saccharomyces cerevisiae exhibits dramatically enhanced ATP regeneration when assimilating ethanol compared to glucose, with direct implications for S-adenosyl-L-methionine biosynthesis [16] [17] [18]. The enhanced ATP regeneration represents a critical metabolic advantage that drives increased SAM production in ethanol-assimilating conditions.

Quantitative analysis demonstrates that ethanol-assimilating S. cerevisiae generates excess ATP at a rate of 5.1 mmol/g cell dry weight/hour, compared to 2.8 mmol/g CDW/h during glucose assimilation, representing a 1.9-fold increase in excess ATP production [16] [18]. This enhanced ATP regeneration occurs primarily through increased oxidative phosphorylation, as evidenced by significantly elevated metabolic flux through the tricarboxylic acid cycle and associated NADH-generating reactions [16].

The intracellular ATP concentration measurements confirm the metabolic flux predictions, showing that ethanol-assimilating cells maintain ATP levels of 24.8 ± 1.6 μmol/g CDW compared to 17.5 ± 2.6 μmol/g CDW in glucose-grown cells, representing a 1.4-fold increase [16] [18]. This elevated ATP pool directly supports enhanced SAM biosynthesis, as SAM synthesis requires substantial ATP investment with a stoichiometric requirement of 13.0 mol ATP per mol SAM produced [16].

The ATP regeneration dynamics involve multiple metabolic pathways that become coordinately upregulated during ethanol assimilation [16] [17]. The malate dehydrogenase flux in the TCA cycle increases dramatically, corresponding to 59-65% of the ethanol consumption rate (1.5-1.6 mmol/g CDW/h) compared to only 35-48% of glucose consumption rate (0.23-0.31 mmol/g CDW/h) during glucose assimilation [16]. This increased TCA cycle activity generates substantially more NADH, which feeds into oxidative phosphorylation to produce ATP.

Concomitantly, the isocitrate dehydrogenase flux increases from 0.34-0.42 mmol/g CDW/h on glucose to 0.91-1.1 mmol/g CDW/h on ethanol, representing a 2.2-2.9-fold increase [16]. This enzyme generates both NADPH for biosynthetic processes and additional reducing equivalents that contribute to ATP production through the respiratory chain. The coordinated upregulation of these NADH-generating reactions creates a metabolic state optimized for energy production.

The relationship between ATP availability and SAM production shows clear correlation in the experimental data [16] [18]. The SAM-specific production rate increases from 0.089 μmol/g CDW/h on glucose to 0.27 μmol/g CDW/h on ethanol, representing a 3.0-fold improvement [16]. The intracellular SAM concentration similarly increases from 1.0 ± 0.12 μmol/g CDW to 1.2 ± 0.067 μmol/g CDW, though this represents a more modest 1.2-fold increase, suggesting that SAM production rate rather than accumulation is the primary factor enhanced by increased ATP availability [16].

Redox Balance Modulation in Central Carbon Metabolism

The metabolic flux analysis of ethanol-assimilating S. cerevisiae reveals comprehensive redox balance modulation that fundamentally alters central carbon metabolism compared to glucose utilization [16] [19] [20]. This redox rebalancing affects both NADH/NAD+ and NADPH/NADP+ ratios, with cascading effects throughout cellular metabolism.

During ethanol assimilation, the oxidative pentose phosphate pathway flux decreases significantly from 0.36-0.58 mmol/g CDW/h on glucose to 0-0.25 mmol/g CDW/h on ethanol [16]. This reduction in oxidative PP pathway activity represents a 0.4-0.7-fold decrease in traditional NADPH generation through glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase reactions [16]. However, this decreased NADPH production through the PP pathway is more than compensated by increased NADPH generation through the TCA cycle.

The TCA cycle becomes the primary source of NADPH during ethanol assimilation, with isocitrate dehydrogenase flux increasing dramatically to 0.91-1.1 mmol/g CDW/h compared to 0.34-0.42 mmol/g CDW/h during glucose metabolism [16]. This metabolic redirection ensures adequate NADPH supply for biosynthetic processes while simultaneously generating NADH for ATP production through oxidative phosphorylation.

The NADPH balance analysis reveals that ethanol-assimilating cells generate excess NADPH at 0.42 mmol/g CDW/h compared to 0.75 mmol/g CDW/h during glucose assimilation [16]. This difference suggests that ethanol assimilation creates a more balanced NADPH metabolism, reducing the need for NADPH disposal mechanisms. The excess NADPH in both conditions is likely oxidized to generate additional ATP, contributing to the overall enhanced energy status of ethanol-assimilating cells [16].

The redox balance modulation extends to NAD+/NADH ratios through the dramatic changes in central carbon metabolism pathways [19] [21]. The Embden-Meyerhof-Parnas pathway undergoes complete reversal during ethanol assimilation, shifting from the glycolytic direction observed during glucose metabolism to a gluconeogenic direction [16]. This reversal affects the production and consumption of NADH at multiple steps, fundamentally altering the cellular redox state.

The pyruvate dehydrogenase flux becomes essentially inactive during ethanol assimilation (0-0.06 mmol/g CDW/h) compared to significant activity during glucose metabolism [16]. This downregulation eliminates a major source of NADH production from glycolysis while redirecting carbon flux through alternative pathways. The reduced pyruvate dehydrogenase activity may result from allosteric inhibition by elevated NADH levels, creating a feedback mechanism that maintains redox balance [16].

The glyoxylate shunt activation during ethanol assimilation provides an alternative mechanism for carbon metabolism that affects redox balance [16]. The glyoxylate shunt flux increases dramatically from 0.007-0.03 mmol/g CDW/h on glucose to 0.58-0.68 mmol/g CDW/h on ethanol, representing a 19-23-fold increase [16]. This pathway bypasses the oxidative steps of the TCA cycle, conserving carbon while modulating NADH production patterns.

The acetyl-CoA synthase flux increases substantially from 0.13-0.43 mmol/g CDW/h on glucose to 2.5-2.6 mmol/g CDW/h on ethanol, representing a 5.8-20-fold increase [16]. This enzyme consumes ATP while producing acetyl-CoA from acetate, affecting both energy metabolism and redox balance through its impact on central carbon metabolism flux distribution.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable